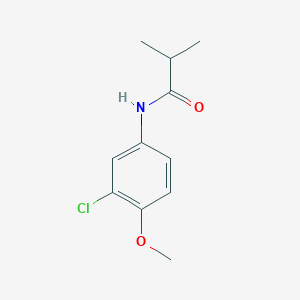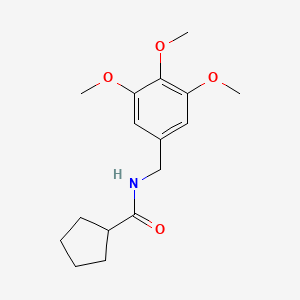![molecular formula C14H19N3OS B5757985 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies. PAC-1 has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied for its anticancer properties. Preclinical studies have shown that PAC-1 can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. PAC-1 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway. Procaspase-3 is activated by cleavage into its active form, caspase-3, which then cleaves various cellular proteins leading to apoptosis. PAC-1 has also been found to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Biochemical and Physiological Effects:
PAC-1 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to inducing apoptosis and autophagy, PAC-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of PAC-1 is its specificity for cancer cells, which minimizes toxicity in normal cells. PAC-1 is also stable in physiological conditions, making it suitable for in vivo studies. However, one limitation of PAC-1 is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
For PAC-1 research include optimization of the synthesis method to improve yield and purity, development of more water-soluble derivatives, and evaluation of its efficacy in animal models. PAC-1 can also be combined with other anticancer agents to enhance its efficacy and minimize resistance. Furthermore, the potential of PAC-1 as a diagnostic tool for cancer detection and monitoring can also be explored.
Conclusion:
PAC-1 is a promising anticancer agent that has shown significant potential in preclinical studies. Its ability to induce apoptosis and autophagy, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its synthesis, improve its solubility, and evaluate its efficacy in animal models.
Métodos De Síntesis
PAC-1 can be synthesized by reacting 2-(1-piperidinyl)aniline with carbon disulfide and chloroacetic acid. The reaction yields N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, which can be purified using column chromatography. The purity of the compound can be determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(18)15-14(19)16-12-7-3-4-8-13(12)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYBRNSQPNGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)


![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

